Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C14H15ClN2O2. It is known for its unique structure, which includes a quinoline ring substituted with a chloro group and a tert-butyl carbamate moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate typically involves the reaction of 2-chloroquinoline-3-carboxaldehyde with tert-butyl carbamate in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution) .
Scientific Research Applications
Chemistry: Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions and studies .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new molecules with potential biological activity, such as antimicrobial or anticancer properties .
Medicine: The compound’s potential biological activities make it a candidate for drug development. Researchers are investigating its use in developing new therapeutic agents for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in creating high-performance materials and additives .
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate: is similar to other quinoline derivatives such as 2-chloroquinoline and 3-chloroquinoline.
Uniqueness:
- The unique combination of a quinoline ring with a chloro group and a tert-butyl carbamate moiety distinguishes this compound from other compounds. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)20-14(19)17-9-11-8-10-6-4-5-7-12(10)18-13(11)16/h4-8H,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQMCYXLDCTMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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